5-(苄氧基)嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

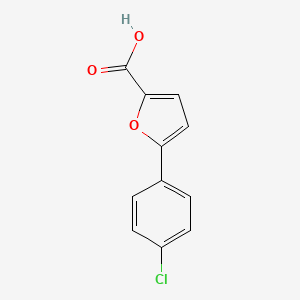

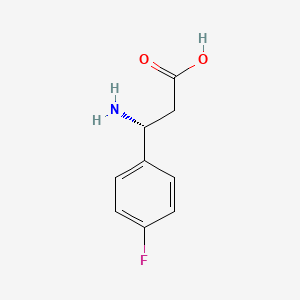

The compound "5-(Benzyloxy)pyrimidin-4-ol" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their presence in various biologically active molecules and pharmaceuticals. The benzyloxy group attached to the pyrimidine ring can serve as a protective group during chemical synthesis or modify the biological activity of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the use of benzyloxy groups as protective groups. For instance, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids . Another study describes the synthesis of 4(6)-(benzyloxy)pyrimidine derivatives and their analogues, which were evaluated for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes has been reported, showcasing the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized using various spectroscopic and X-ray diffraction methods. For example, a novel pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was characterized by FT-IR, NMR, and single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of several polymorphs and derivatives with different substituents . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a benzyloxy group can affect the compound's solubility, reactivity, and interaction with biological targets . Theoretical calculations, such as those performed on a potential antibacterial agent containing a pyrimidine ring, can provide insights into the compound's molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .

科学研究应用

合成中的混合催化剂

5-(苄氧基)嘧啶-4-醇作为吡喃嘧啶核心的一部分,在药用和制药行业中发挥着至关重要的作用。与该化合物密切相关的5H-吡喃[2,3-d]嘧啶骨架具有多种应用,并且正在 intensively 研究其生物利用性和合成适应性。包括有机催化剂、金属催化剂和纳米催化剂在内的混合催化剂的使用对于合成各种取代嘧啶衍生物至关重要。这些催化剂使一锅多组分反应成为可能,促进了具有广泛催化应用的引物分子的开发(Parmar, Vala, & Patel, 2023)。

在癌症治疗中的作用

5-(苄氧基)嘧啶-4-醇作为氟代嘧啶(FPs)的一部分,在癌症治疗中具有重要意义。广泛使用的FP之一的5-氟尿嘧啶每年治疗超过200万名癌症患者。氟化学的最新进展增强了基于FP的癌症治疗的精确性。这些进展包括合成具有放射性和稳定同位素的5-氟尿嘧啶以研究其代谢和生物分布,以及开发用FP替代的RNA和DNA以进行生物物理和机理研究。此外,最近从计算和实验研究中得出了FP如何扰乱核酸结构和动力学的新见解,说明了类似5-(苄氧基)嘧啶-4-醇在癌症治疗中的多方面作用(Gmeiner, 2020)。

光电材料开发

将包括5-(苄氧基)嘧啶-4-醇在内的嘧啶衍生物纳入π-扩展的共轭系统对于创造新型光电材料非常有价值。这些材料,如含有嘧啶环的发光小分子和螯合化合物,具有与光和电致发光相关的应用。研究强调了嘧啶衍生物在有机发光二极管、色度pH传感器的制备中的重要性,以及作为非线性光学材料和染料敏化太阳能电池的光敏剂的潜在结构(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

未来方向

The future directions for research on 5-(Benzyloxy)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. For instance, pyrimidines have been studied for their potential as anti-inflammatory agents , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors for cancer treatment .

属性

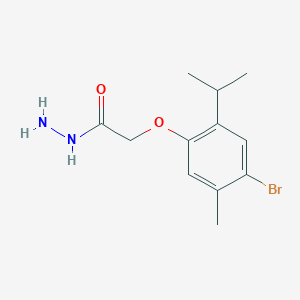

IUPAC Name |

5-phenylmethoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKPIPOHWIYYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294371 |

Source

|

| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)pyrimidin-4-ol | |

CAS RN |

91138-06-6 |

Source

|

| Record name | MLS002703330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)